molecular formula C20H29NO2 B13809257 3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol CAS No. 5471-17-0

3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13809257
CAS No.: 5471-17-0
M. Wt: 315.4 g/mol
InChI Key: CFLLSOPLOOHFGY-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a methoxynaphthalene moiety, and a dimethylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The methoxynaphthalene moiety can be synthesized through a Friedel-Crafts alkylation reaction, followed by the introduction of the diethylamino group via nucleophilic substitution. The final step involves the addition of the dimethylpropanol group through a Grignard reaction or similar organometallic coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-amine: Similar structure but with an amine group instead of an alcohol.

    3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ketone: Contains a ketone group instead of an alcohol.

Uniqueness

3-(Diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

5471-17-0

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

3-(diethylamino)-1-(4-methoxynaphthalen-1-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C20H29NO2/c1-6-21(7-2)14-20(3,4)19(22)17-12-13-18(23-5)16-11-9-8-10-15(16)17/h8-13,19,22H,6-7,14H2,1-5H3

InChI Key

CFLLSOPLOOHFGY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)(C)C(C1=CC=C(C2=CC=CC=C21)OC)O

Origin of Product

United States

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